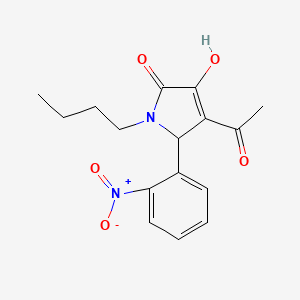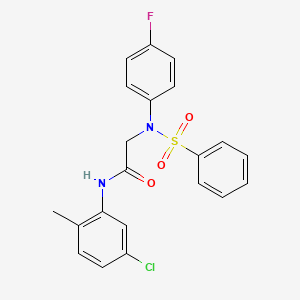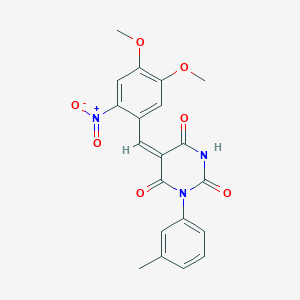![molecular formula C17H15ClNO3P B5228500 ethyl [2-(4-chlorophenyl)-1-cyano-2-hydroxyvinyl]phenylphosphinate](/img/structure/B5228500.png)
ethyl [2-(4-chlorophenyl)-1-cyano-2-hydroxyvinyl]phenylphosphinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl [2-(4-chlorophenyl)-1-cyano-2-hydroxyvinyl]phenylphosphinate, commonly known as Clomeleon, is a fluorescent protein-based biosensor used to measure intracellular calcium concentrations. This molecule is widely used in scientific research to study calcium signaling in living cells.
Mecanismo De Acción
Clomeleon works by binding to calcium ions and undergoing a conformational change, resulting in a change in fluorescence. The molecule consists of two fluorescent proteins, one of which is a donor and the other a receptor. The donor protein emits green fluorescence, while the receptor protein emits red fluorescence. When calcium ions bind to Clomeleon, there is a change in the distance between the two fluorescent proteins, resulting in a change in fluorescence from green to red.
Biochemical and Physiological Effects:
Clomeleon has no known biochemical or physiological effects on living cells. The molecule is non-toxic and does not interfere with the normal functioning of living cells. Clomeleon is also stable in living cells and does not degrade over time.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Clomeleon is its ability to measure intracellular calcium concentrations in real-time. This allows researchers to study the dynamics of calcium signaling in living cells. Clomeleon is also non-toxic and does not interfere with the normal functioning of living cells. However, one of the limitations of Clomeleon is its relatively low sensitivity compared to other calcium indicators. Clomeleon also requires the use of specialized microscopy equipment, which can be expensive.
Direcciones Futuras
There are several future directions for the use of Clomeleon in scientific research. One direction is the development of new variants of Clomeleon with increased sensitivity to calcium ions. Another direction is the use of Clomeleon in the study of calcium signaling in disease states, such as Alzheimer's disease and Parkinson's disease. Clomeleon can also be used to study the effects of environmental toxins on calcium signaling in living cells. Overall, Clomeleon is a powerful tool for the study of calcium signaling in living cells and has many potential applications in scientific research.
Métodos De Síntesis
The synthesis of Clomeleon involves the use of a phosphoramidite coupling reaction. The reaction involves the coupling of the phosphoramidite group with the hydroxyl group of the 2-hydroxyvinyl moiety. This reaction results in the formation of the phosphonate ester, which is then reacted with the phenylboronic acid to form Clomeleon.
Aplicaciones Científicas De Investigación
Clomeleon is widely used in scientific research to study calcium signaling in living cells. This molecule is used to measure intracellular calcium concentrations in real-time, allowing researchers to study the dynamics of calcium signaling in living cells. Clomeleon is also used to study the effects of various drugs and chemicals on calcium signaling in living cells.
Propiedades
IUPAC Name |
(Z)-3-(4-chlorophenyl)-2-[ethoxy(phenyl)phosphoryl]-3-hydroxyprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClNO3P/c1-2-22-23(21,15-6-4-3-5-7-15)16(12-19)17(20)13-8-10-14(18)11-9-13/h3-11,20H,2H2,1H3/b17-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCAMXHWPYULUBJ-MSUUIHNZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1=CC=CC=C1)C(=C(C2=CC=C(C=C2)Cl)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOP(=O)(C1=CC=CC=C1)/C(=C(/C2=CC=C(C=C2)Cl)\O)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClNO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N'-(4b,9b-diphenyl-4b,5,9b,10-tetrahydroindolo[3,2-b]indole-3,8-diyl)dibenzamide](/img/structure/B5228419.png)
![1-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}-4-piperidinecarboxylic acid](/img/structure/B5228423.png)

![N-(1-{5-[(2-amino-2-oxoethyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}ethyl)-2-bromobenzamide](/img/structure/B5228440.png)

![methyl (2S*,4S*,5R*)-5-(2-fluorophenyl)-4-({[(1-hydroxycyclohexyl)methyl]amino}carbonyl)-1-methyl-2-pyrrolidinecarboxylate](/img/structure/B5228454.png)
![[1'-acetyl-4-(2-chlorobenzyl)-1,4'-bipiperidin-4-yl]methanol](/img/structure/B5228461.png)
![(4-aminobutyl)[2-nitro-4-(trifluoromethyl)phenyl]amine](/img/structure/B5228468.png)
![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5228484.png)

![2-{[4-(aminosulfonyl)phenyl]amino}-2-oxoethyl 3-(2,5-dioxo-1-pyrrolidinyl)benzoate](/img/structure/B5228508.png)
![3-(4-chlorophenyl)-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide](/img/structure/B5228511.png)
![1-methyl-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5228515.png)
![1-(4-chlorophenyl)-3-[(2,3-dimethylphenyl)amino]-2-propen-1-one](/img/structure/B5228521.png)